3-(2-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 3-(2-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15034870
InChI: InChI=1S/C20H17FN2O/c1-12-20-18(23-17-9-5-4-8-16(17)22-12)10-13(11-19(20)24)14-6-2-3-7-15(14)21/h2-9,13,22H,10-11H2,1H3
SMILES:
Molecular Formula: C20H17FN2O
Molecular Weight: 320.4 g/mol

3-(2-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

CAS No.:

Cat. No.: VC15034870

Molecular Formula: C20H17FN2O

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

Specification

Molecular Formula C20H17FN2O
Molecular Weight 320.4 g/mol
IUPAC Name 9-(2-fluorophenyl)-6-methyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C20H17FN2O/c1-12-20-18(23-17-9-5-4-8-16(17)22-12)10-13(11-19(20)24)14-6-2-3-7-15(14)21/h2-9,13,22H,10-11H2,1H3
Standard InChI Key CQDFXOHAJPYCSZ-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC=CC=C4F

Introduction

The compound 3-(2-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e] diazepin-1-one belongs to the class of dibenzo[b,e] diazepines, a group of heterocyclic compounds known for their versatile biological activities. These compounds are characterized by a fused tricyclic structure containing two benzene rings and a diazepine ring. The incorporation of a fluorophenyl group and methyl substitution enhances its pharmacological potential.

General Characteristics

  • Molecular Formula: C16H15FN2O

  • Core Structure: Dibenzo[b,e] diazepinone

  • Substituents: Fluorophenyl group at position 3 and methyl group at position 11.

Structural Features

The structure of this compound integrates:

  • A dibenzo[b,e] diazepinone core that provides rigidity and aromaticity.

  • A 2-fluorophenyl group at position 3, which introduces electron-withdrawing properties that can influence receptor binding.

  • A methyl group at position 11, which may alter lipophilicity and metabolic stability.

Synthesis Pathways

The synthesis of dibenzo[b,e] diazepines typically involves cyclization reactions using:

  • Aromatic amines as precursors.

  • Cyclization agents such as formaldehyde or aldehydes.

  • Catalytic or microwave-assisted conditions to enhance yields.

For this specific compound:

  • A fluorinated aniline derivative (e.g., 2-fluoroaniline) reacts with a benzodiazepine precursor.

  • Methylation at position 11 is achieved via alkylation using methyl iodide or dimethyl sulfate.

Biological Activity

Compounds in the dibenzo[b,e] diazepine family are widely studied for their pharmacological properties:

  • Antidepressant Activity: Interaction with serotonin and dopamine receptors.

  • Antitumor Potential: Cytotoxic effects on cancer cell lines.

  • Anti-inflammatory Properties: Modulation of cytokine release.

The inclusion of a fluorophenyl group often enhances receptor selectivity and metabolic stability due to fluorine's electronegativity.

Table 2: Comparative Biological Activities

ActivityObserved in Related Compounds
AntidepressantHigh affinity for serotonin receptors
AntitumorCytotoxicity against breast cancer cells
Anti-inflammatoryReduction in inflammatory cytokines

Applications

This compound's unique structure suggests potential applications in:

  • Pharmaceutical Development: As a lead compound for CNS disorders (e.g., anxiety or depression).

  • Medicinal Chemistry Research: For designing fluorinated analogs with enhanced activity.

  • Material Science: Fluorinated heterocycles are used in advanced materials due to their stability.

Analytical Characterization

To confirm the identity and purity of this compound:

  • NMR Spectroscopy: For structural elucidation (chemical shifts for aromatic protons and fluorine coupling constants).

  • Mass Spectrometry (MS): To determine molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups (C=O stretching at ~1700 cm1^{-1}).

Limitations and Future Directions

While promising, the compound's development faces challenges such as:

  • Limited solubility in water due to its hydrophobic nature.

  • Potential toxicity from fluorinated metabolites.

Future research should focus on:

  • Derivatization to improve solubility.

  • In vivo studies to evaluate pharmacokinetics and safety profiles.

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